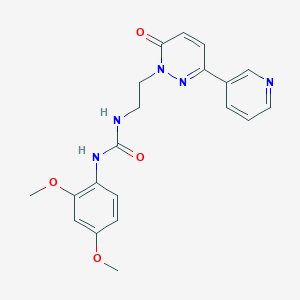

1-(2,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Description

This urea derivative features a 2,4-dimethoxyphenyl group linked via a urea bridge to an ethyl chain terminating in a pyridazinyl-pyrindinyl heterocyclic system. The compound’s structural uniqueness lies in its electron-rich aromatic substituents (methoxy groups) and the pyridazine ring, which may confer distinct solubility, hydrogen-bonding capacity, and target-binding properties compared to analogs.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-28-15-5-6-17(18(12-15)29-2)23-20(27)22-10-11-25-19(26)8-7-16(24-25)14-4-3-9-21-13-14/h3-9,12-13H,10-11H2,1-2H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMAUJBESPMHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been shown to interact with various protein targets that are crucial in cancer biology and inflammation.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound exhibits significant inhibitory effects on receptor-interacting protein kinase (RIPK1), which is involved in necroptosis—a form of programmed cell death linked to inflammation and cancer progression .

- Anti-inflammatory Properties : It has been documented that the compound can reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases .

Biological Activity Assays

The efficacy of this compound was evaluated through various biological assays:

| Assay Type | Result | Reference |

|---|---|---|

| Cytotoxicity (A549 cells) | IC50 = 26 µM | |

| Necroptosis Inhibition | Potent inhibition observed | |

| Anti-inflammatory Assay | Significant reduction in TNF-alpha levels |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : In a study involving multiple cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value indicating potent anti-cancer properties. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Inflammation Model : In murine models of inflammation, administration of the compound led to a marked decrease in edema and inflammatory cytokines. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest analogs are urea derivatives with aryl/heteroaryl substituents and heterocyclic extensions. Key comparisons include:

Key Observations :

- Substituent Effects : The target’s 2,4-dimethoxyphenyl group provides electron-donating effects, enhancing solubility relative to electron-withdrawing groups (e.g., 2,4-dichlorophenyl in 5e). This contrasts with 5g’s single methoxy group, which may reduce steric hindrance compared to the target’s dual methoxy substitution .

- Heterocyclic Diversity : The pyridazine-pyrindinyl system in the target differs from 5e’s pyridinyl-piperidinyl and MK13’s pyrazolyl moieties. Pyridazine’s dual nitrogen atoms may facilitate stronger hydrogen bonding with biological targets compared to pyridine or triazine analogs .

- Synthetic Accessibility : Yields for analogs range from 70–78% , suggesting that the target’s synthesis could follow similar efficiency if steric/electronic challenges are mitigated.

Spectral and Analytical Data Trends

- IR Spectroscopy : Urea carbonyl stretches (1670–1710 cm⁻¹) are consistent across analogs, confirming the urea linkage’s integrity .

- NMR Data : Aryl methoxy protons in the target would resonate downfield (δ 3.7–4.0 ppm) compared to chloro-substituted analogs (e.g., 5e, δ 7.5–8.0 ppm for aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.